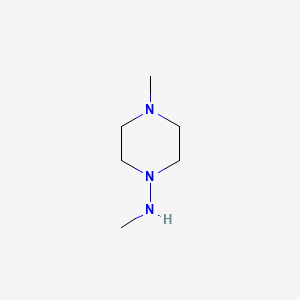

N,4-Dimethylpiperazin-1-amine

Description

Historical Context and Evolution of Piperazine-Based Architectures in Chemical Sciences

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1 and 4), is a ubiquitous and privileged scaffold in the chemical sciences. dergipark.org.trnih.gov Its journey began in synthetic organic chemistry, where it was recognized as a versatile building block. atamanchemicals.com Piperazine and its derivatives were initially of academic interest but gained significant traction with the discovery of their antiparasitic properties. google.com This discovery catalyzed broader investigations into their biological potential.

Over the decades, the simple piperazine core has been extensively modified to create vast libraries of compounds with diverse functionalities. dergipark.org.trchemmethod.com A common strategy involves the functionalization of one or both nitrogen atoms. chemmethod.comresearchgate.net The evolution of synthetic methodologies has been crucial; early methods often involved the methylation of piperazine to produce compounds like 1,4-dimethylpiperazine (B91421). google.comchemicalbook.com More advanced techniques, including the development of novel synthetic routes from primary amines or the C-H functionalization of the piperazine ring, have expanded the structural diversity available to chemists. researchgate.net This continuous evolution has solidified the piperazine framework as a cornerstone in medicinal chemistry and materials science, found in numerous approved drugs and functional materials. atamanchemicals.com

Significance of Amine Functionalities in Dimethylpiperazine Scaffolds for Research Applications

The amine functionalities of dimethylpiperazine scaffolds are central to their chemical reactivity and utility in research. In a compound such as N,4-Dimethylpiperazin-1-amine, there are three distinct amine groups whose properties are key to its function: the two tertiary amines within the piperazine ring (one of which is the N4-methyl group) and the exocyclic secondary amine at the N1 position.

The exocyclic amine group (the '1-amine') is particularly significant as it provides a reactive site for further chemical modification. This primary or secondary amine can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or imines. dergipark.org.trnih.gov This reactivity allows for the straightforward synthesis of a wide array of derivatives, enabling researchers to systematically explore structure-activity relationships. dergipark.org.trchemmethod.com The parent compound, 1-amino-4-methylpiperazine (B1216902), serves as a key intermediate in the synthesis of pharmaceuticals, underscoring the importance of this amine handle. dergipark.org.tr

Overview of Key Research Domains and Methodological Approaches

Dimethylpiperazine-amine compounds are explored across several key research domains, primarily driven by their versatile chemical nature.

Key Research Domains:

Medicinal Chemistry: This is the most prominent field. The piperazine nucleus is found in drugs with a wide range of activities, including antimicrobial, antidepressant, and anticancer properties. dergipark.org.trevitachem.com Derivatives of 1-amino-4-methylpiperazine are synthesized and evaluated for their potential biological activities. dergipark.org.trnih.gov For instance, 1-amino-4-methylpiperazine is a known intermediate in the synthesis of the antibiotic Rifampicin. dergipark.org.tr

Organic Synthesis and Catalysis: These compounds serve as valuable building blocks or ligands. atamanchemicals.comsolubilityofthings.com The amine groups can coordinate with metal ions, leading to applications in catalysis and the formation of metal complexes. atamanchemicals.comresearchgate.net Aminophosphines derived from 1-amino-4-methylpiperazine, for example, have been used as ligands in the solvent extraction of metal ions. researchgate.net

Materials Science: Piperazine derivatives are used in the production of polymers, such as polyamides, and as components in the formulation of polyurethane foams. atamanchemicals.comresearchgate.net

Methodological Approaches:

The study of these compounds involves a standard set of modern chemical research methodologies:

Synthesis: The creation of new derivatives is fundamental. A common method is the condensation reaction between the 1-amino-4-methylpiperazine and various aldehydes to produce a library of Schiff bases, which can then be tested for biological activity. dergipark.org.tr

Structural Elucidation: Once synthesized, the exact structure of the new compounds must be confirmed. This is achieved through a combination of spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). dergipark.org.trdergipark.org.tr

Computational and Docking Studies: Molecular docking is used to predict how these molecules might bind to biological targets, such as proteins or enzymes, helping to rationalize their biological activity and guide the design of more potent derivatives. chemmethod.com

While the parent compound 1-Amino-4-methylpiperazine is a well-documented and commercially available chemical intermediate used in these research areas dergipark.org.trbldpharm.comscbt.com, specific and detailed academic studies focusing solely on its N-methylated derivative, This compound , are not extensively represented in the surveyed scientific literature. Research has focused more on creating derivatives from the primary amine of 1-amino-4-methylpiperazine rather than its secondary amine counterpart.

Data Table for 1-Amino-4-methylpiperazine

As detailed research findings for this compound are not widely available, the following table provides data for its closely related and well-characterized precursor, 1-Amino-4-methylpiperazine.

| Property | Value | Source(s) |

| CAS Number | 6928-85-4 | scbt.com |

| Molecular Formula | C₅H₁₃N₃ | scbt.com |

| Molecular Weight | 115.18 g/mol | scbt.com |

| Appearance | Colorless to light yellow liquid | ontosight.ai |

| Boiling Point | 155-160°C | ontosight.ai |

| Common Synonyms | 4-Methylpiperazin-1-amine, N-Amino-N'-methylpiperazine | ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C6H15N3 |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

N,4-dimethylpiperazin-1-amine |

InChI |

InChI=1S/C6H15N3/c1-7-9-5-3-8(2)4-6-9/h7H,3-6H2,1-2H3 |

InChI Key |

XDPPZYZVSFKCGV-UHFFFAOYSA-N |

Canonical SMILES |

CNN1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylpiperazine Amine Compounds

Strategies for Piperazine (B1678402) Ring Formation and Dimethylation

The construction of the piperazine ring is a critical step in the synthesis of N,4-Dimethylpiperazin-1-amine. Various methods have been developed, ranging from classical cyclization reactions to more modern catalytic approaches.

Intermolecular Cyclization and Amination Approaches

Intermolecular cyclization is a common strategy for forming the piperazine ring. This typically involves the reaction of a 1,2-diamine with a dielectrophile. For instance, the reaction of ethylenediamine (B42938) with a suitable dihaloalkane can lead to the formation of the piperazine ring. Subsequent N-methylation can then be achieved to yield 1,4-dimethylpiperazine (B91421). nih.gov

Another approach involves the catalytic cyclocondensation of aminoethylethanolamine or diethylenetriamine. researchgate.net These methods often employ transition metal catalysts and can provide high selectivity for piperazine and its derivatives. researchgate.net The direct synthesis of this compound via a one-pot intermolecular reaction of appropriately substituted precursors represents an efficient strategy, though it may present challenges in controlling regioselectivity.

A general approach for the synthesis of piperazines involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes. nih.gov This method allows for the introduction of substituents on the carbon atoms of the piperazine ring. nih.gov

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1,2-Diamine, Allenyl Ester | CuI, Cs2CO3, then reduction | Substituted Piperazine | nih.gov |

| Primary Amine, Nitrosoalkenes | Double Michael addition, then catalytic reductive cyclization (e.g., 5%-Pd/C, H2) | Substituted Piperazine | nih.gov |

| Diethylenetriamine | High temperature, catalyst | Piperazine | google.com |

| Ethylene (B1197577) Glycol, Ammonia (B1221849) | Fixed bed reactor, catalyst | Piperazine and derivatives | google.com |

High-Pressure Synthesis Techniques

High-pressure conditions can be employed to facilitate the synthesis of piperazine and its derivatives. For example, the reaction of ethylene glycol with ammonia can be carried out under high pressure (8-25 MPa) and high temperature (160-280 °C) in the presence of a catalyst to produce piperazine. google.com High-pressure techniques can also be used to activate nucleophilic substitution reactions, which can be advantageous in certain synthetic routes to piperazine derivatives. researchgate.net The use of high pressure can sometimes overcome the low reactivity of certain substrates and improve reaction yields. google.com

Introduction and Modification of Amine Moieties

Once the piperazine ring is formed, the next crucial step is the introduction and potential modification of the amine group at the N-1 position.

Derivatization of Piperazine Nitrogen Atoms

The derivatization of piperazine nitrogen atoms is a widely used strategy to introduce functional groups. For the synthesis of this compound, a key step would be the introduction of the amino group onto one of the nitrogen atoms of the 1,4-dimethylpiperazine ring. This can be challenging due to the nucleophilicity of both nitrogen atoms. One approach involves the use of protecting groups to selectively functionalize one nitrogen atom. For example, a monosubstituted piperazine can be reacted with a suitable aminating agent. mdpi.com

Reductive amination is another powerful method for N-alkylation and can be used to introduce the methyl groups. mdpi.com The reaction of piperazine with formaldehyde (B43269) in the presence of a reducing agent is a common method for producing 1,4-dimethylpiperazine. google.com The introduction of the amine group at the N-1 position would likely require a multi-step process involving protection, amination, and deprotection.

| Reaction Type | Reagents and Conditions | Application | Reference |

| Reductive Amination | Carbonyl compound, reducing agent (e.g., NaBH3CN) | N-alkylation of piperazines | mdpi.com |

| Nucleophilic Substitution | Alkyl halide, base | N-alkylation of piperazines | mdpi.com |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand | N-arylation of piperazines | mdpi.com |

| Carboxyl Group Derivatization | Piperazine derivative, coupling agents (EDC, HOAt) | Modification of peptides with piperazines | researchgate.net |

Stereoselective Synthesis of Chiral Dimethylpiperazine-Amine Ligands

The synthesis of chiral piperazine derivatives is of great interest, particularly for their application as ligands in asymmetric catalysis. clockss.orgacs.org The stereoselective synthesis of a chiral dimethylpiperazine-amine ligand would require the use of chiral starting materials or a chiral catalyst. For example, starting from a chiral amino acid, a 2,5-diketopiperazine can be formed, which can then be reduced and further functionalized to yield a chiral N,N'-dimethyl-1,4-piperazine. researchgate.net

Diastereoselective alkylation is another strategy to introduce stereocenters. For instance, the use of a chiral auxiliary can direct the stereoselective introduction of a substituent on the piperazine ring. clockss.org Asymmetric hydrogenation of pyrazine (B50134) derivatives using a chiral catalyst is also a viable method for producing enantiomerically enriched piperazines. researchgate.net

Advanced Synthetic Protocols and Reagent Systems

Modern organic synthesis has provided a plethora of advanced tools for the construction of complex molecules like this compound.

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds and are widely used in the synthesis of N-arylpiperazines. mdpi.com Photoredox catalysis has also emerged as a powerful tool, enabling the C-H functionalization of piperazines under mild conditions. mdpi.com Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in the synthesis of piperazine derivatives. mdpi.combenthamdirect.com

The development of novel reagent systems, such as the SnAP (Stannyl Amine Protocol) and SLAP (Silicon Amine Protocol) reagents, has provided modular and efficient access to functionalized piperazines. mdpi.com These reagents allow for the introduction of various substituents onto the piperazine core with high functional group tolerance. mdpi.com

| Protocol/Reagent System | Description | Application | Reference |

| Transition-Metal Catalysis | e.g., Pd-catalyzed cross-coupling reactions | Synthesis of N-aryl and N-alkyl piperazines | mdpi.comresearchgate.net |

| Photoredox Catalysis | Uses visible light to initiate radical reactions | C-H functionalization of piperazines | mdpi.comorganic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions | Accelerated synthesis of piperazine derivatives | mdpi.combenthamdirect.com |

| SnAP/SLAP Reagents | Stannyl or silyl (B83357) amine reagents | Modular synthesis of functionalized piperazines | mdpi.com |

Purification and Isolation Techniques for Research Endeavors

The purification and isolation of dimethylpiperazine-amine compounds are critical steps to ensure the high purity required for subsequent applications, particularly in pharmaceutical research. The techniques employed are dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity. Common methods documented in research literature include chromatography, crystallization, and liquid-liquid extraction.

Chromatography is a versatile and widely used technique. Flash chromatography using silica (B1680970) gel is frequently employed for the purification of moderately polar to nonpolar compounds. nih.gov For instance, (E)-N-cyclohexyl-2-((3-isopropyl-1,4-dimethylpiperazin-2-ylidene) amino)benzamide was purified using normal-phase chromatography with an ethyl acetate/hexanes solvent system. nih.gov In cases involving highly polar or complex mixtures, reverse-phase chromatography is utilized. newdrugapprovals.org This was the method of choice for purifying a crude (R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-dimethylpiperazin-1-yl)pyrimidine-2,4-diamine, resulting in an off-white solid with greater than 95% purity. newdrugapprovals.org

Crystallization and recrystallization are powerful techniques for purifying solid compounds. This method relies on the differences in solubility of the target compound and impurities in a given solvent or solvent mixture. A triaminopyrimidine compound was purified by stirring in acetonitrile (B52724) and ethyl acetate, followed by filtration and drying to yield a crystalline solid with 99.51% HPLC purity. newdrugapprovals.org Similarly, piperazine can be recovered from reaction mixtures by taking advantage of the insolubility of its hexahydrate form in specific aqueous alcohol solutions. google.com The addition of a water-insoluble alcohol like isooctanol to an aqueous amine solution causes the piperazine hexahydrate to precipitate, allowing for its isolation by filtration. google.com

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Following a reaction, the mixture is often worked up by adding water and an organic solvent like dichloromethane (B109758) or toluene. newdrugapprovals.org The product is extracted into the organic layer, which can then be washed with water or brine to remove inorganic impurities and water-soluble byproducts before being concentrated under vacuum. nih.govnewdrugapprovals.org In some cases, pH adjustment is used to facilitate extraction; a product was isolated after acidifying the aqueous layer with HCl, followed by solvent distillation and crystallization. newdrugapprovals.org

The following table provides a summary of purification techniques applied to various piperazine derivatives as described in research contexts.

| Compound Type | Purification Method | Solvents/Mobile Phase | Purity/Recovery | Reference |

| (E)-Arylamidine derivative | Normal-phase flash chromatography | 0-60% EtOAc/Hexanes | - | nih.gov |

| Triaminopyrimidine derivative | Reverse-phase chromatography | Not specified | >95% | newdrugapprovals.org |

| Triaminopyrimidine derivative | Crystallization | Acetonitrile, Ethyl acetate | 99.51% | newdrugapprovals.org |

| (Dimethylpiperazin-1-yl)-thiadiazinone | Column chromatography | Saturated ammonia in eluent | - | researchgate.net |

| Piperazine | Precipitation as hexahydrate | Water, Isooctanol | 93.6% | google.com |

Chemical Reactivity and Mechanistic Investigations of Dimethylpiperazine Amine Systems

Role as Brønsted Bases and Nucleophiles in Organic Transformations

The nitrogen atoms in the piperazine (B1678402) ring confer basic properties to the molecule. wikipedia.org The pKa values for the two protons of piperazine are typically around 5.35 and 9.73, indicating it can accept protons to form salts. wikipedia.org This basicity allows piperazine derivatives to be employed as bases in various organic reactions, such as C-N cross-coupling. mdpi.com The N-4 nitrogen of a piperazine core can function as a basic amine, which is crucial for improving the pharmacokinetic features of drug candidates due to appropriate pKa values that enhance water solubility. nih.gov

As nucleophiles, piperazine-amine structures readily participate in substitution and addition reactions. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This nucleophilicity is fundamental to their extensive use in the synthesis of more complex molecules, where the piperazine moiety is incorporated as a key structural unit. nih.govorganic-chemistry.org For instance, they are common reactants in coupling with aryl halides to form arylpiperazines. organic-chemistry.org

Electron-Transfer Reactions and Charge-Transfer Complex Formation

Piperazine derivatives, functioning as electron donors, can form charge-transfer (CT) complexes with suitable electron acceptors. hbku.edu.qaqu.edu.qa Studies on related amine compounds show the formation of stable, solid CT complexes with σ-acceptors like iodine and π-acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). hbku.edu.qaqu.edu.qa The formation of these complexes can be investigated using electronic and infrared spectroscopy, allowing for the calculation of parameters like formation constants (KCT) and CT energy (ECT). hbku.edu.qa

In some systems, electron transfer can be induced by photo-excitation, where an initially unassociated donor-acceptor pair forms a persistent ground-state complex after irradiation. chemrxiv.org This process involves the formation of a transiently excited complex (exciplex) that relaxes into a stable CT complex. chemrxiv.org Such photoinduced electron transfer from an amine to an acceptor can generate α-amino radicals, which are valuable reactive intermediates in synthesis. cam.ac.ukcam.ac.uk

Oxidation and Reduction Chemistry of Amine Centers

The nitrogen centers of the piperazine ring are susceptible to electrochemical oxidation. researchgate.net Voltammetric studies show that many piperazine-containing compounds undergo irreversible electrochemical oxidation processes. researchgate.net The oxidation typically occurs via a single peak at potentials ranging from approximately +0.5 V to +1.25 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.netacs.org The initial step in the one-electron oxidation of amines is the formation of a radical cation, which can then deprotonate to yield a radical at the α-carbon. mdpi.com In some cases, extensive oxidation at higher potentials can lead to the formation of carbonyl groups within the piperazine ring. mdpi.com

The specific oxidation potential is influenced by the substituents on the piperazine ring, as these groups alter the electron density at the nitrogen atoms. researchgate.net For example, nickel oxide nanoparticles have been shown to have an electrocatalytic effect on the oxidation of the piperazine moiety, shifting the peak potential. acs.org

| Compound Type | Oxidation Potential (V vs. Ag/AgCl) | Electrode | Reference |

|---|---|---|---|

| m-chlorophenylpiperazine (mCPP) | +0.65 | Screen-Printed Carbon Electrode (SPCE) | researchgate.net |

| Piperazine Antihistamine Drugs | ~1.09 - 1.25 | Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | acs.org |

The reduction of N,4-Dimethylpiperazin-1-amine is less commonly explored, as the saturated heterocyclic ring is generally stable to reduction. However, functional groups attached to the piperazine core could be subject to reduction chemistry.

Substitution and Coupling Reactions for Complex Molecule Construction

The piperazine scaffold is a privileged structure in medicinal chemistry and is frequently incorporated into larger molecules through substitution and coupling reactions. nih.gov The amine functionalities provide convenient handles for C-N bond formation. nih.gov Palladium-catalyzed cross-coupling reactions are a common and efficient method for synthesizing arylpiperazines from aryl halides. organic-chemistry.org Similarly, copper-mediated couplings have also been developed. mdpi.comnih.gov

These reactions allow for the modular synthesis of highly substituted piperazines, enabling the construction of diverse chemical libraries. nih.govorganic-chemistry.orgnih.gov The N1 and N4 positions can be selectively functionalized, making piperazine a versatile linker to connect different molecular fragments. nih.gov The development of new catalytic systems continues to expand the scope and efficiency of these transformations for building complex nitrogen-containing heterocycles. rsc.org

Studies on Nitrogen Atom Inversion and Conformational Dynamics

The six-membered piperazine ring is not planar and, like cyclohexane, exists in various conformations, with the chair form being the most stable. rsc.org This ring is subject to dynamic processes, including ring inversion (chair-to-chair interconversion) and nitrogen inversion. rsc.orgresearchgate.net Nitrogen inversion is a rapid pyramidal inversion where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.orgchemzipper.comstereoelectronics.org

These conformational dynamics can be investigated in detail using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgbeilstein-journals.orgrsc.orgbeilstein-journals.org At room temperature, these inversion processes are often fast on the NMR timescale, leading to averaged signals. However, at lower temperatures, these processes can be slowed, allowing for the observation of distinct signals for different conformers. rsc.orgrsc.org From these dynamic NMR experiments, the energy barriers (Gibbs free energy of activation, ΔG‡) for these conformational changes can be calculated. beilstein-journals.orgrsc.org For N-substituted piperazines, an additional dynamic process arises from the restricted rotation around the N-substituent bond (e.g., an amide bond), which can also be quantified by NMR. rsc.orgrsc.org

| Compound Type | Dynamic Process | Activation Energy (ΔG‡) (kJ/mol) | Reference |

|---|---|---|---|

| N-Acyl Piperazine Derivative | Amide Bond Rotation | 61.1 | beilstein-journals.org |

| N-Benzoylated Piperazine Derivatives | Amide Bond Rotation & Ring Inversion | Up to ~65 | rsc.org |

Theoretical methods, such as MNDO semiempirical calculations, have also been employed to investigate the conformational properties and energy barriers for nitrogen inversion in piperazine and its N-methylated derivatives. researchgate.net

Coordination Chemistry of Dimethylpiperazine Amine Ligands

Ligand Design Principles and Chelation Properties with Metal Ions

The design of piperazine-amine ligands like N,4-Dimethylpiperazin-1-amine is centered on creating molecules that can effectively bind to metal ions. The nitrogen atoms within the piperazine (B1678402) ring and the appended amine group serve as donor atoms, allowing the ligand to act as a Lewis base and coordinate to a metal center, which acts as a Lewis acid. libretexts.orguomustansiriyah.edu.iq These ligands can be classified based on the number of donor atoms that bind to the metal, a property known as denticity. This compound can act as a bidentate ligand, utilizing both the piperazine ring nitrogen and the exocyclic amine nitrogen to form a stable five-membered chelate ring with a metal ion.

The chelation properties are significantly influenced by the ligand's structure. The presence of methyl groups on the nitrogen atoms, as in this compound, increases the basicity of the nitrogen donors compared to unsubstituted piperazine, which can lead to stronger metal-ligand bonds. nih.gov However, these methyl groups also introduce steric hindrance, which can affect the geometry of the resulting metal complex and its stability. storkapp.me The conformation of the piperazine ring, typically a chair conformation in the free ligand, may change to a boat or twist-boat conformation upon coordination to accommodate the geometric constraints of the metal's coordination sphere. nih.gov The stability of the formed metal complexes is a critical aspect, often quantified by stability constants, which are influenced by factors such as the nature of the metal ion, the ligand's basicity, and the chelate ring size. nih.gov

Formation of Metal Complexes with Transition Metals (e.g., Copper, Zinc, Palladium)

This compound and analogous dimethylpiperazine-amine ligands readily form complexes with a range of transition metals, including copper(II), zinc(II), and palladium(II). The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). biointerfaceresearch.comnih.gov

Copper(II) Complexes: Copper(II) ions, with their d⁹ electron configuration, often form distorted octahedral or square planar complexes. mdpi.comuci.edu With bidentate ligands like this compound, copper(II) can form complexes with a [Cu(ligand)₂]²⁺ stoichiometry, where two ligand molecules coordinate to the metal center. The resulting geometry is influenced by the Jahn-Teller effect, which leads to a distortion from a perfect octahedral geometry. mdpi.comuci.edu

Zinc(II) Complexes: Zinc(II) is a d¹⁰ metal ion and typically forms tetrahedral or octahedral complexes with no ligand field stabilization energy. rsc.org The coordination of dimethylpiperazine-amine ligands to zinc(II) is primarily driven by electrostatic and covalent interactions. These complexes have been explored for their catalytic activity, for instance, in the formation of amidines from nitriles and amines. rsc.org

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II), as d⁸ metal ions, strongly favor square planar geometries. Piperazine-based ligands have been used to synthesize square planar complexes with these metals. For example, N,N'-dimethylpiperazine has been employed as a chelating ligand in platinum complexes designed to model the interaction of cisplatin (B142131) with DNA. storkapp.me

The formation of these complexes can be represented by the general reaction: Mⁿ⁺ + xL → [MLₓ]ⁿ⁺ where M is the metal ion, L is the ligand, and x is the number of coordinated ligands.

Investigation of Metal-Ligand Bonding Interactions

The nature of the bonding between the metal ion and the dimethylpiperazine-amine ligand is a crucial aspect of their coordination chemistry. This interaction is primarily a coordinate covalent bond, where the nitrogen donor atoms of the ligand donate a pair of electrons to the vacant orbitals of the metal ion. libretexts.orgyoutube.com The strength and nature of this bond can be investigated using various spectroscopic and computational techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide insight into the metal-ligand bond. For instance, a shift in the N-H stretching frequency (if applicable) and C-N stretching frequencies can indicate the involvement of the nitrogen atoms in coordination. biointerfaceresearch.comjocpr.com New bands at lower frequencies can often be assigned to the metal-nitrogen (M-N) stretching vibrations. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes show d-d transitions, which are sensitive to the ligand field environment. jocpr.com The position and intensity of these bands can provide information about the geometry of the complex and the strength of the ligand field, which is a measure of the metal-ligand interaction strength. jocpr.comaristonpubs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes, such as those of Zinc(II). rsc.orgacs.org Chemical shift changes of the ligand's protons and carbons upon coordination can identify the donor atoms and provide information about the solution-state structure of the complex. acs.org

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to model the geometry of metal complexes and to understand the electronic structure and nature of the metal-ligand bond. mdpi.com These calculations can provide insights into bond energies, orbital interactions, and charge distribution within the complex.

These investigations reveal that the metal-ligand bond has both sigma (σ) and, in some cases, pi (π) character, depending on the metal and the specific ligand. The σ-donation from the nitrogen lone pairs is the primary interaction.

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

For complexes involving dimethylpiperazine-amine ligands, X-ray crystallography has confirmed various coordination modes. Studies on related systems have shown that the piperazine ring can adopt a chair or a boat conformation upon complexation, dictated by the steric requirements of the coordination sphere. nih.govnih.gov The analysis of crystal structures reveals key metric parameters.

Table 1: Selected Crystallographic Data for Representative Metal Complexes with Piperazine-Based Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [Cu(L)Cl]⁺ (L = pyridyl-piperazine) | Cu(II) | Pentacoordinated | Cu–N: 1.991 - 2.064, Cu–Cl: 2.359 - 2.405 | N-Cu-N, N-Cu-Cl | mdpi.com |

| [Zn(quin)₂(pz)]ₙ (quin = quinaldinate, pz = piperazine) | Zn(II) | Polymeric | - | - | rsc.org |

Data presented is illustrative and derived from similar systems to highlight typical structural features.

These structural studies are essential for understanding the relationship between the ligand's design and the resulting complex's properties and reactivity. For instance, the precise geometry around the metal center can influence its catalytic activity or biological function. mdpi.com

Solvent Effects on Complexation Behavior

The choice of solvent can have a profound impact on the formation, stability, and properties of metal complexes in solution. researchgate.net Solvents can influence complexation equilibria by solvating the metal ions, the ligands, and the resulting complex to different extents.

In the context of dimethylpiperazine-amine ligands, the solvent can affect:

Coordination Number and Geometry: A coordinating solvent can compete with the primary ligand for a position in the metal's coordination sphere, potentially leading to changes in the coordination number or geometry. For example, in a solution of a copper(II) complex, solvent molecules like water or acetonitrile can occupy axial positions in a square planar or distorted octahedral geometry. mdpi.cominorgchemres.org

Stability Constants: The stability of a complex can vary significantly with the solvent due to differences in solvation energies of the reactants and products. A solvent that strongly solvates the free metal ion may decrease the stability constant of the complex.

Spectroscopic Properties (Solvatochromism): Some transition metal complexes exhibit solvatochromism, where the color of the solution changes with the polarity of the solvent. inorgchemres.org This phenomenon arises from the interaction of the solvent with the electronic orbitals of the complex, which alters the energy of the d-d transitions. This effect has been observed in copper(II) complexes, where changes in the solvent can cause shifts in the UV-Vis absorption bands. inorgchemres.org

For example, the hydrolysis of certain copper(II) complexes with piperazine-based ligands in aqueous acetonitrile has been observed, leading to the formation of aqua species like [Cu(L)(H₂O)]²⁺. mdpi.com This demonstrates the active role the solvent can play in the coordination chemistry of these systems.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Copper |

| Zinc |

| Palladium |

| Platinum |

| Acetonitrile |

| Methanol |

Catalytic Applications of Dimethylpiperazine Amine Catalysts

Organocatalytic Roles in Organic Synthesis

While N,N'-dimethylpiperazine is a well-established catalyst in polymerization, its role as a metal-free organocatalyst in broader organic synthesis is less documented in prominent literature. Organocatalysis typically involves the use of small organic molecules to accelerate reactions such as aldol condensations, Michael additions, and Mannich reactions. The primary catalytic utility of N,N'-dimethylpiperazine lies in its basicity and ability to act as a nucleophilic catalyst, which is exploited extensively in polyurethane chemistry. Beyond this specific application, its function is more pronounced as a versatile building block for pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry for the development of novel catalytic systems, rather than as a standalone organocatalyst for fine chemical synthesis. chemimpex.com

Application as Tertiary Amine Catalysts in Polymer Science (e.g., Polyurethane Systems)

The most significant catalytic application of N,N'-dimethylpiperazine is in the production of polyurethanes (PU). chemicalbook.com Tertiary amines are crucial catalysts in PU formulations, accelerating the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). chemimpex.com N,N'-dimethylpiperazine is recognized as a well-balanced amine catalyst that effectively promotes both reactions. nih.gov

This balance is critical for producing foams with desired properties. The gelling reaction builds the polymer backbone, while the blowing reaction generates carbon dioxide gas to form the foam's cellular structure. chemimpex.com An imbalance can lead to foam collapse or other structural defects. chemimpex.com N,N'-dimethylpiperazine is particularly noted for its use in manufacturing both flexible and rigid polyurethane foams. nih.gov

Key applications in polyurethane systems include:

Polyester Foams: It serves as an effective catalyst in the production of polyester-based foams. nih.gov

Flexible Foams: It is used in ether and ester-based slabstock foams and high-resilience (HR) molded flexible foams. nih.gov

Rigid Foams: The compound is also applied in rigid foams, such as those used for packaging. nih.gov

Surface Curing: Due to its volatility, it can promote curing at the surface of molded foams. nih.gov

Cell Structure: It helps in yielding PU foams with a desirable open-cell structure and good flowability during production. nih.gov

| Foam Type | Specific Application | Key Contribution of Catalyst | Reference |

|---|---|---|---|

| Polyester Foams | General Production | Good overall catalyst | nih.gov |

| Flexible Foams | Slabstock and High-Resilience (HR) Molded Foams | Provides good balance, flowability, and open-cell structure | nih.gov |

| Rigid Foams | Packaging Foams | Balanced gelling and blowing reactions | nih.gov |

| Molded Foams | General Production | Promotes surface cure | nih.gov |

Investigation of Catalytic Mechanisms and Reaction Kinetics

The mechanism by which tertiary amines like N,N'-dimethylpiperazine catalyze urethane formation has been the subject of significant investigation. Two primary mechanisms are generally proposed. The first, suggested by Baker, involves the formation of a complex between the tertiary amine and the isocyanate group, which activates the isocyanate for a subsequent nucleophilic attack by an alcohol or water. chemimpex.com The second mechanism, postulated by Farka, suggests that the amine first interacts with the hydroxyl-containing compound (polyol or water) to form a hydrogen-bonded complex, which then reacts with the isocyanate. chemimpex.com

In both proposed pathways, the catalytic activity is fundamentally linked to the electronic and steric properties of the amine. The catalytic effect stems from the ability of the lone pair of electrons on the nitrogen atom to interact with the reactants. uit.no The activity is generally proportional to the basicity of the amine and inversely proportional to steric hindrance around the nitrogen atom. chemicalbook.com Computational studies, such as those using the G3MP2BHandHLYP composite method, have been employed to study the reactions of isocyanates in the presence of various nitrogen-containing catalysts, confirming that these catalysts significantly decrease the activation energy barrier for urethane formation. nih.gov

Role as Co-catalysts and Performance Modifiers

In many industrial polyurethane formulations, a single catalyst is insufficient to achieve the desired reaction profile and final product properties. Consequently, N,N'-dimethylpiperazine is sometimes used as part of a synergistic catalyst blend. These blends can fine-tune the balance between the gelling and blowing reactions, control the curing time, and modify the physical properties of the final foam. chemicalbook.com

A notable example is the use of N,N'-dimethylpiperazine in combination with 4,4'-dimorpholinodiethyl ether. researchgate.net This specific catalyst combination is highly effective for both polyether and polyester foams and exhibits a significantly lower vapor pressure than N,N'-dimethylpiperazine alone. researchgate.net This modification is crucial for reducing volatile organic compound (VOC) emissions and odor in the final product, making it a valuable performance modifier. The development of such catalyst blends allows for precise control over the manufacturing process and enhances the quality and safety of the polyurethane products. researchgate.net

Asymmetric Catalysis with Chiral Dimethylpiperazine-Amine Ligands

The rigid, C2-symmetric scaffold of the piperazine (B1678402) ring makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. youtube.com The goal of asymmetric catalysis is to use a chiral catalyst to control the stereochemical outcome of a reaction, preferentially forming one enantiomer of a chiral product over the other. sigmaaldrich.com

Research has been conducted to synthesize novel chiral N,N'-dimethyl-1,4-piperazines from readily available amino acids. youtube.com These chiral diamines have been investigated for their ability to act as ligands for metal ions in catalytic reactions. In one study, these newly prepared chiral ligands were used in the diethylzinc alkylation of aryl aldehydes. youtube.com The results of this research were significant:

Increased Yields: The presence of the chiral N,N'-dimethylpiperazine-based diamine ligands led to a significant increase in the yield of the resulting alcohols. youtube.com

Low Enantioselectivity: However, the enantioselectivity observed in these reactions was low. youtube.com

This indicates that while the chiral dimethylpiperazine scaffold can effectively coordinate to the metal center and accelerate the reaction, the specific ligands developed in this study were not yet optimized to create a sufficiently differentiated chiral environment to induce high levels of stereocontrol. youtube.com Nonetheless, the findings validate the approach of using the N,N'-dimethylpiperazine structure as a basis for developing new chiral diamine ligands for asymmetric synthesis. youtube.com

| Reaction | Catalyst System | Observed Outcome on Yield | Observed Outcome on Enantioselectivity | Reference |

|---|---|---|---|---|

| Alkylation of Aryl Aldehydes | Diethylzinc with Chiral N,N'-Dimethyl-1,4-piperazine Ligands | Significantly Increased | Low | youtube.com |

Advancement Towards Sustainable Catalytic Processes

The polyurethane industry is actively moving towards more sustainable practices, driven by environmental regulations and consumer demand. This includes the development of greener catalytic systems. The use of amine catalysts like N,N'-dimethylpiperazine is generally considered more environmentally friendly than many organometallic catalysts, particularly those based on tin, mercury, or lead, which face increasing restrictions due to their toxicity. nih.gov

Key advancements in sustainable catalysis relevant to dimethylpiperazine-amine systems include:

Development of Non-Fugitive Catalysts: A major sustainability concern with amine catalysts is their volatility, which can lead to emissions and odor. One successful strategy involves incorporating reactive groups, such as a hydroxyl group, into the catalyst's structure. For example, N-methyl-N'-hydroxyethyl piperazine, a derivative of dimethylpiperazine, can react with isocyanates and become chemically bound within the polyurethane matrix. This prevents it from being released into the environment, creating an odorless and safer product.

Replacement of Toxic Catalysts: The shift away from toxic organometallic compounds towards amine-based systems is a significant step in making polyurethane production greener. nih.gov

Use in Bio-based Formulations: There is growing interest in using piperazine-based catalysts in polyurethane formulations that are themselves derived from renewable, bio-based raw materials. This contributes to a more holistic, sustainable product lifecycle.

These efforts highlight a clear trend towards designing catalysts that are not only efficient but also have a reduced environmental footprint, a direction in which dimethylpiperazine-amine derivatives continue to play an important role.

Theoretical and Computational Chemistry of Dimethylpiperazine Amine Structures

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N,4-Dimethylpiperazin-1-amine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its structure and energetics with high accuracy.

Detailed quantum chemical studies have been performed on the analogous compound, 1-Amino-4-methylpiperazine (B1216902) (1A4MP), utilizing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, as well as ab initio Hartree-Fock (HF) methods. researchgate.netnih.gov These calculations are crucial for optimizing the molecular geometry and determining the electronic properties. nih.gov The energies obtained from these computations provide information about the molecule's stability. For instance, the total energy calculated for 1A4MP using the B3LYP/6-311+G(d,p) method is a key descriptor of its thermodynamic stability.

Energetics, such as the enthalpy of formation, can be precisely calculated using high-level composite methods like G4MP2 and G4, which build upon foundational quantum mechanical principles. superfri.org These computational approaches allow for the prediction of thermodynamic data that is often challenging to obtain experimentally. superfri.org Natural Bond Orbital (NBO) analysis, another tool derived from quantum chemical calculations, is used to investigate atomic charges, electronic exchange interactions, and the delocalization of charge within the molecule. researchgate.netnih.gov

Table 1: Calculated Energies for 1-Amino-4-methylpiperazine

| Computational Method | Property | Value |

|---|---|---|

| DFT (B3LYP/6-311+G(d,p)) | Total Energy | -383.9 Hartrees |

| TD-DFT | First Excitation Energy | 4.64 eV |

This interactive table is based on data for the closely related compound 1-Amino-4-methylpiperazine. nih.gov

Conformational Analysis and Prediction of Molecular Geometries

The piperazine (B1678402) ring, which forms the core of this compound, typically adopts a chair conformation to minimize steric strain. Conformational analysis investigates the different spatial arrangements of the atoms in a molecule and their relative energies. For substituted piperazines, the orientation of the substituents (axial vs. equatorial) is a critical aspect of their geometry.

Studies on related 2-substituted piperazines have shown a general preference for the axial conformation of the substituent. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which can further stabilize the axial orientation. nih.gov In the case of this compound, the N-methyl group on the ring and the exocyclic amino group will have preferred orientations. The geometry is determined by a balance of steric hindrance between the methyl groups, the amino group, and the ring hydrogens, as well as potential intramolecular hydrogen bonding involving the amino group. The nitrogen atom in amines typically exhibits a trigonal pyramidal geometry due to the sp3 hybridization and the presence of a lone pair of electrons. libretexts.org

Computational methods, particularly DFT, are used to perform potential energy surface scans along rotational bonds to identify the most stable conformer. dergipark.org.trresearchgate.net This analysis helps in predicting the three-dimensional structure of the molecule in its ground state.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Thermodynamic and kinetic modeling is crucial for understanding and predicting the behavior of this compound in chemical processes, such as its application in CO2 capture systems where related piperazine derivatives are widely used. researchgate.netijcce.ac.ir Thermodynamic models like the electrolyte Non-Random Two-Liquid (eNRTL) model are frequently implemented in process simulators like Aspen Plus® to predict vapor-liquid equilibrium (VLE), heat of absorption, and speciation in aqueous amine solutions. researchgate.netresearchgate.netfrontiersin.org

Kinetic modeling complements the thermodynamic analysis by describing the rates of the chemical reactions involved. researchgate.net For amine-based CO2 capture, this involves modeling the flux of CO2 into the solvent and the rates of carbamate (B1207046) formation. ijcce.ac.ir Activity-based kinetics are often used, representing the forward and reverse reactions with power-law expressions to accurately capture the rate behavior over a range of operating conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound over time. ulisboa.pt By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into conformational changes and intermolecular interactions. ulisboa.pt

This technique is particularly useful for conformational sampling, where it can explore the various accessible conformations of the molecule and the transitions between them. This helps to build a comprehensive picture of the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum, in water, or interacting with other molecules).

MD simulations are also employed to study interactions with other molecules, such as solvents or biological targets. rsc.orgscispace.com By simulating the compound in an aqueous solution, for example, one can analyze the structure of the hydration shell and the nature of hydrogen bonding with water molecules. Furthermore, MD simulations can be used to calculate important bulk and transport properties, such as density, viscosity, self-diffusion coefficients, and enthalpy of vaporization, by analyzing the system's evolution over time. ulisboa.ptscispace.comwesternsydney.edu.au The general procedure for MD simulations involves creating a simulation box, performing an energy minimization step, equilibrating the system to the desired temperature and pressure, and finally, a production run from which the desired properties are calculated. ulisboa.pt

Prediction of Basicity and Protonation Equilibria (pKa Studies)

The basicity of this compound, a critical parameter for its chemical reactivity and behavior in solution, can be predicted using computational methods and inferred from studies of related compounds. The pKa value is a quantitative measure of a compound's basicity. pku.edu.cn The piperazine scaffold contains two nitrogen atoms that can be protonated.

Studies on a series of piperazine derivatives show how structural modifications affect basicity. For instance, 1,4-dimethylpiperazine (B91421), which has two tertiary amine groups, is a weaker base than piperazine, which has two secondary amine groups. uregina.ca The presence of electron-donating methyl groups is expected to increase basicity through an inductive effect; however, in the case of 1,4-dimethylpiperazine, they create tertiary amines which are generally less basic than secondary amines, partly due to steric hindrance to solvation of the protonated form. uregina.caatamanchemicals.com this compound contains one tertiary amine (N-4) and one primary amine attached to a tertiary nitrogen (N-1), making its basicity a complex interplay of electronic and steric factors.

Computational approaches, often based on DFT, can predict pKa values by calculating the free energy change of the protonation reaction. pku.edu.cn These methods provide a valuable alternative to experimental measurements for estimating the basicity of novel compounds. yuntsg.comnih.gov

Table 2: Experimental pKa Values of Related Piperazine Compounds at 298 K

| Compound | pKa (First Protonation) | pKa (Second Protonation) |

|---|---|---|

| Piperazine | 9.73 | 5.33 |

| 1-Methylpiperazine | 9.15 | 4.68 |

| 1,4-Dimethylpiperazine | 8.35 | 4.25 |

This interactive table is based on data for closely related piperazine compounds to provide context for the basicity of this compound. uregina.ca

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provides key insights into the chemical reactivity of this compound. These properties are calculated using the electron density distribution obtained from quantum chemical methods. researchgate.netnih.gov

The MEP is mapped onto the electron density surface to visualize the charge distribution and predict reactive sites. researchgate.netnih.gov Regions with negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For an amine, the lone pairs on the nitrogen atoms are expected to be regions of high negative potential.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comyoutube.com

HOMO: Represents the ability to donate electrons. A higher HOMO energy indicates a stronger nucleophile or electron donor. youtube.com

LUMO: Represents the ability to accept electrons. A lower LUMO energy signifies a better electrophile or electron acceptor. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. For 1-Amino-4-methylpiperazine, these orbitals have been constructed at the B3LYP/6-311+G(d,p) level to understand its electronic properties. researchgate.netnih.gov

Table 3: Calculated FMO Properties for 1-Amino-4-methylpiperazine

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -5.99 |

| LUMO Energy | 0.96 |

This interactive table is based on data for the closely related compound 1-Amino-4-methylpiperazine. nih.gov

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surfaces, AIM, RDG, ELF)

Non-covalent interactions play a crucial role in determining the supramolecular structure, crystal packing, and interaction of this compound with other molecules. The primary amino group and the ring nitrogen atoms can act as both hydrogen bond donors and acceptors.

Hydrogen Bonding: The -NH2 group can donate two hydrogen bonds, while the lone pairs on all three nitrogen atoms can accept hydrogen bonds. These interactions are fundamental to its solubility in protic solvents and its binding to biological targets. chemguide.co.uklumenlearning.com

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating regions of significant interaction like hydrogen bonds. mdpi.com This analysis can decompose the crystal packing into contributions from different types of contacts (e.g., H···H, N···H, C···H), confirming the dominant roles of hydrogen bonding and van der Waals forces. mdpi.comresearchgate.net

Other Analyses:

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions.

Reduced Density Gradient (RDG): This method visualizes weak non-covalent interactions by plotting the RDG against the electron density.

Electron Localization Function (ELF): ELF analysis provides a measure of electron localization, which can be used to identify bonding patterns and lone pairs, offering insights into the molecule's electronic structure. dergipark.org.trresearchgate.net

These computational techniques collectively provide a detailed understanding of the forces that govern the molecular assembly and interactions of this compound.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of N,4-Dimethylpiperazin-1-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the methyl group, the piperazine (B1678402) ring methylene (B1212753) groups, and the primary amine group. chemicalbook.com The protons on the piperazine ring typically appear as a complex multiplet due to their chemical and magnetic non-equivalence. chemicalbook.com

Interactive Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.25 | Singlet | 3H | N-CH₃ (Methyl protons) |

| 2.30-2.94 | Multiplet | 8H | -CH₂- (Piperazine ring protons) |

| 3.11 | Singlet | 2H | -NH₂ (Amine protons) |

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The spectrum for this compound is expected to show signals for the methyl carbon, and distinct signals for the carbons of the piperazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. For Schiff base derivatives of this compound, characteristic signals for the piperazine ring carbons have been identified, providing a reference for the parent molecule's expected spectral features. dergipark.org.tr

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the piperazine ring. HSQC correlates proton signals with their directly attached carbon-13 nuclei, confirming the assignment of both ¹H and ¹³C spectra. These advanced methods are crucial for definitively elucidating the complete molecular structure.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. Experimental FTIR and FT-Raman spectroscopic analyses of this compound have been performed and supported by quantum chemical calculations. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key functional groups exhibit characteristic absorption bands. For this compound, the N-H stretching vibrations of the primary amine group are prominent. Other significant bands include C-H stretching from the methyl and methylene groups, and C-N stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound provides additional information on the skeletal vibrations of the piperazine ring and the C-H and N-H bending modes. nih.govresearchgate.net

Interactive Table: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) - FTIR | Wavenumber (cm⁻¹) - FT-Raman | Vibrational Assignment |

| 3365 | 3364 | NH₂ Asymmetric Stretch |

| 3295 | 3294 | NH₂ Symmetric Stretch |

| 2999, 2940 | 2995, 2950 | CH₃ Asymmetric Stretch |

| 2845 | 2845 | CH₂ Symmetric Stretch |

| 1599 | 1600 | NH₂ Scissoring |

| 1450 | 1450 | CH₂ Scissoring |

| 1290 | 1290 | C-N Stretch |

| 1016 | - | Piperazine Ring Mode |

| 761 | - | NH Wagging Mode |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (e.g., ESI, LC-MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for molecular weight determination, elemental composition analysis, and structural elucidation based on fragmentation patterns.

Electron Ionization (EI-MS): This hard ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 115, which confirms its molecular weight. chemicalbook.comnist.gov The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, a major fragmentation pathway involves the loss of the amino group or cleavage of the piperazine ring, leading to stable fragment ions.

Interactive Table: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 115 | [C₅H₁₃N₃]⁺ (Molecular Ion) |

| 70 | [C₄H₈N]⁺ (Resulting from ring cleavage) |

| 57 | [C₃H₇N]⁺ |

| 44 | [C₂H₆N]⁺ |

Data interpretation based on NIST Chemistry WebBook nist.gov and general amine fragmentation patterns. libretexts.orgmiamioh.edu

Soft Ionization Techniques (ESI, LC-MS, GC-MS): Soft ionization methods like Electrospray Ionization (ESI) are often coupled with chromatographic systems (LC-MS) and are essential for analyzing complex mixtures. A UHPLC-MS/MS method has been developed to simultaneously quantify this compound and its potential impurities. mdpi.comresearchgate.net These techniques typically generate protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight confirmation and quantitative analysis. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation for structural confirmation. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable, particularly for volatile derivatives or direct analysis, providing both retention time and mass spectral data for confident identification. unodc.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatography is the primary method for separating this compound from reactants, byproducts, and degradation products, thereby enabling purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. A specific Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for monitoring this compound. mdpi.comresearchgate.net Due to the compound's lack of a strong UV chromophore, detection is often achieved using mass spectrometry or by derivatization with a UV-active agent, such as benzaldehyde, to allow for HPLC-UV analysis. researchgate.net

Interactive Table: Example UHPLC-MS/MS Conditions for this compound Analysis

| Parameter | Condition |

| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) |

| Mobile Phase | Gradient elution with water and methanol (B129727) |

| Detector | Triple Quadrupole Mass Spectrometer (QQQ) with ESI source |

| Ionization Mode | Positive Ion Mode (ESI⁺) |

Data sourced from Molecules. mdpi.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like amines. However, the analysis of primary amines by GC can be challenging due to their basicity and tendency to interact with active sites in the column, leading to peak tailing. labrulez.com To overcome this, specialized amine-specific columns with deactivated surfaces are often used. scribd.com GC analysis has been successfully applied to monitor the synthesis of this compound. chemicalbook.com The use of a Flame Ionization Detector (FID) is common for quantitative analysis. nih.gov

Other Advanced Analytical Approaches (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers high efficiency, short analysis times, and requires minimal sample volume. CE methods have been developed for the separation of various piperazine derivatives. bohrium.comnih.govnih.gov For analysis, a background electrolyte, often a phosphate (B84403) buffer at a specific pH, is used. astm.org The addition of chiral selectors, such as cyclodextrins, to the buffer allows for the separation of enantiomers of chiral piperazine derivatives. bohrium.comastm.org This technique is particularly valuable for purity analysis and the determination of chiral impurities.

Strategic Applications in Synthetic Organic and Materials Chemistry

Building Blocks for Diverse Organic Molecules

N,4-Dimethylpiperazin-1-amine serves as a crucial building block in the synthesis of a variety of more complex organic molecules, particularly in the pharmaceutical field. guidechem.com Its bifunctional nature allows for sequential or selective reactions, providing a scaffold for creating diverse molecular architectures.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the broad-spectrum antibiotic, Rifampicin. guidechem.comtechnochemdombivli.com The 1-amino-4-methylpiperazine (B1216902) moiety forms a critical side chain of the final drug molecule through a condensation reaction, which is essential for its potent antibacterial activity against infections like tuberculosis and leprosy. dergipark.org.trgoogle.comgoogleapis.com

Furthermore, the primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or hydrazones). dergipark.org.tr These reactions are typically high-yielding and can be performed with a variety of aromatic aldehydes to produce a library of Schiff base derivatives. dergipark.org.trsemanticscholar.org These derivatives are not only stable compounds but also serve as versatile ligands capable of forming stable complexes with transition metals and are investigated for their own biological activities. dergipark.org.trscirp.org

Beyond pharmaceuticals, the compound is used to synthesize other heterocyclic systems. For example, it is a reactant in the preparation of pyrazolo-pyrazine and -pyridine derivatives, which are classes of compounds explored for various chemical and biological applications. sigmaaldrich.com It has also been employed as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, highlighting its utility in nanomaterial synthesis. sigmaaldrich.com

Intermediates in the Synthesis of Specialty Chemicals (e.g., Agrochemicals, Surfactants)

The utility of this compound extends to the production of specialty chemicals, including those used in agriculture. While direct synthesis pathways for specific, commercial agrochemicals are proprietary, the compound's role as a precursor to Schiff bases is relevant. Schiff bases as a class of compounds are known to be utilized in the agrochemical field, where they can act as fungicides or other crop protection agents. dergipark.org.tr The synthesis of novel Schiff bases from this compound provides a route to new molecules that can be screened for potential agrochemical activity. dergipark.org.tr

There is currently no readily available scientific literature detailing the use of this compound as an intermediate in the synthesis of surfactants.

Examples of Schiff Bases Synthesized from this compound

| Aromatic Aldehyde Reactant | Resulting Schiff Base Product Name |

|---|---|

| 3-Nitrobenzaldehyde | N-(3-Nitrobenzylidene)-4-methylpiperazin-1-amine |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine |

| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine |

| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine |

| 4-Diethylaminobenzaldehyde | N-(4-(Diethylamino)benzylidene)-4-methylpiperazin-1-amine |

| 5-Nitro-2-furaldehyde | 4-Methyl-N-((5-nitrofuran-2-yl)methylene)piperazin-1-amine |

Source: Data compiled from synthesis reports. dergipark.org.trdergipark.org.tr

Integration into Advanced Molecular Constructs (e.g., PROTAC Linkers)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules that utilize linker chemistry to connect a target protein ligand to an E3 ligase ligand. While piperazine (B1678402) and its derivatives are commonly incorporated into PROTAC linkers to enhance solubility and rigidity, the scientific literature has not specifically documented the integration of this compound into these advanced molecular constructs. Research in this area has predominantly focused on 1,4-disubstituted piperazines.

Development of Functional Materials (e.g., Anion-Exchange Membranes, Layered Zirconium Phosphates)

In the realm of materials science, this compound has been identified as a component in the synthesis of functional polymers. Specifically, it is used in the formulation of epoxy resin adhesives. guidechem.com In this application, amino-containing heterocyclic compounds like this compound react with bisphenol A or bisphenol F epoxy resins to function as modified curing promoters. guidechem.com This role is critical for controlling the cross-linking process and enhancing the final properties of the adhesive, such as bond strength and durability.

There is no available research indicating the use of this compound in the development of anion-exchange membranes or for the organic modification of layered zirconium phosphates. These applications typically involve other types of amine or quaternary ammonium (B1175870) compounds.

Concluding Perspectives and Future Research Directions

Current Challenges and Unexplored Avenues in Dimethylpiperazine-Amine Chemistry

Despite the utility of the piperazine (B1678402) motif, significant challenges persist in its functionalization, which directly impacts the exploration of derivatives of N,4-Dimethylpiperazin-1-amine. The piperazine ring is a privileged scaffold in medicinal chemistry, ranking among the top three nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, the vast majority of these drugs feature substitutions only at the nitrogen atoms, with over 80% lacking carbon-substituted piperazine rings. This highlights a substantial gap in synthetic capabilities and a major unexplored chemical space.

A primary challenge lies in the direct and selective C–H functionalization of the piperazine core. Methods that are successful for other saturated nitrogen heterocycles like pyrrolidines and piperidines often fail or give poor yields when applied to piperazines. The presence of the second nitrogen atom complicates reaction pathways, potentially leading to undesired side reactions or catalyst inhibition. While progress has been made using techniques like α-lithiation trapping, transition-metal catalysis, and photoredox catalysis, these methods are often not general, suffer from narrow substrate scopes, and can produce low yields.

Specifically for this compound, unexplored avenues include:

Asymmetric C-H Functionalization: The development of enantioselective methods to introduce substituents

Q & A

Q. What are the common synthetic routes for N,4-Dimethylpiperazin-1-amine and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via multi-step alkylation or substitution reactions. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized by debenzylation of dibenzyl precursors under reductive conditions, followed by purification via column chromatography (eluent: chloroform/methanol mixtures) and crystallization . Key steps include:

Q. How is structural confirmation performed for this compound derivatives?

- Methodological Answer : Structural elucidation requires a combination of:

- Mass Spectrometry (MS) : ESI+ detects molecular ions (e.g., m/z 452 [M+H]+ for spirocyclic derivatives) .

- ¹H NMR : Characteristic shifts for methylpiperazine protons (δ 2.48–3.53 ppm for alkylated amines) and cyclohexyl/aromatic protons (δ 6.91–7.8 ppm) .

- X-ray Crystallography : For resolving stereochemical ambiguities in chiral derivatives (e.g., (1R,4R) vs. (1S,4S) isomers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in this compound synthesis?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in alkylation steps .

- Temperature Control : Reactions at 80–120°C improve kinetics but require inert atmospheres to prevent degradation .

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) or bases (K₂CO₃, NaH) accelerate amine alkylation .

Example: In the synthesis of 2’-amino-spiro derivatives, refluxing in acetonitrile with NaH increased yields from 60% to 85% .

Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?

- Methodological Answer :

- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings yield enantiomerically pure intermediates .

- Stereochemical Analysis : Compare ¹H NMR coupling constants (e.g., J = 7.2 Hz for axial vs. equatorial protons in cyclohexyl derivatives) .

Q. How can conflicting bioactivity data for this compound analogs be resolved?

- Methodological Answer : Contradictions arise from substituent effects. For example:

- Electron-Withdrawing Groups (e.g., Cl, CF₃) enhance receptor binding (e.g., dopamine D2/D3 receptors) but reduce solubility .

- Bulkier Substituents (e.g., benzyl) may sterically hinder target interactions despite favorable in vitro data .

Resolution involves: - QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity .

- Dose-Response Studies : Validate EC₅₀ values across multiple cell lines .

Q. What environmental factors influence the stability of this compound derivatives?

- Methodological Answer : Stability is affected by:

- pH : Protonation of the piperazine ring at acidic pH (<3) increases water solubility but risks N-nitrosamine formation in the presence of nitrites .

- Temperature : Storage at –20°C in amber vials prevents oxidative degradation (e.g., N-oxide formation) .

- Light Exposure : UV-sensitive derivatives require dark storage to avoid photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.